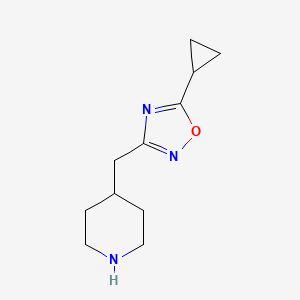

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-9(1)11-13-10(14-15-11)7-8-3-5-12-6-4-8/h8-9,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIFMMUOUPXZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)CC3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds through three sequential steps:

-

Amidoxime Formation : Piperidin-4-ylmethyl cyanide reacts with hydroxylamine hydrochloride in the presence of a base (e.g., K₂CO₃ or NaOH) to form the corresponding amidoxime.

-

Cyclization : The amidoxime undergoes condensation with cyclopropanecarboxaldehyde, forming a 4,5-dihydro-1,2,4-oxadiazole intermediate.

-

Oxidation : A second equivalent of cyclopropanecarboxaldehyde oxidizes the dihydro intermediate to yield the aromatic 1,2,4-oxadiazole.

Regiochemical Control :

Experimental Optimization

Table 1: Representative Conditions for One-Pot Synthesis

| Starting Material (Nitrile) | Aldehyde | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Piperidin-4-ylmethyl cyanide | Cyclopropanecarboxaldehyde | K₂CO₃ | 80 | 68 |

Stepwise Synthesis via Amidoxime Intermediate

For laboratories lacking access to cyclopropanecarboxaldehyde, a stepwise approach using pre-formed amidoximes and acylating agents is preferable.

Amidoxime Preparation

Piperidin-4-ylmethyl cyanide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield piperidin-4-ylmethyl amidoxime.

Cyclization with Cyclopropanecarbonyl Chloride

The amidoxime reacts with cyclopropanecarbonyl chloride in dichloromethane, catalyzed by triethylamine, to form the oxadiazole ring.

Reaction Scheme :

Key Considerations :

-

Stoichiometry : A 1:1 ratio of amidoxime to acyl chloride minimizes diacylation byproducts.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in 65–70% yield.

Alternative Routes via Functional Group Interconversion

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A brominated oxadiazole intermediate (e.g., 5-bromo-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole) undergoes palladium-catalyzed coupling with cyclopropylboronic acid.

Conditions :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride, and sodium borohydride.

Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have identified derivatives of 5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole as potential agonists of human caseinolytic protease P (HsClpP), which plays a significant role in mitochondrial homeostasis and has implications in cancer treatment. Specifically, these compounds have been evaluated for their ability to induce apoptosis in hepatocellular carcinoma cells, suggesting a promising avenue for anticancer drug development .

Antibacterial and Antifungal Properties

Compounds containing the oxadiazole moiety are known for their broad-spectrum antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. These findings indicate that this compound could serve as a scaffold for developing new antimicrobial agents .

Pharmacological Insights

Anti-inflammatory Effects

Research has demonstrated that oxadiazole derivatives exhibit significant anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Analgesic Activity

Some studies have reported that oxadiazole derivatives possess analgesic properties comparable to standard pain relief medications like Indomethacin. This highlights the potential of this compound in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of oxadiazole derivatives. The presence of the cyclopropyl group and piperidine moiety appears to enhance biological activity. Researchers are actively exploring modifications to improve efficacy and reduce toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Variations in the Oxadiazole Substituents

Modifications at the oxadiazole’s 5-position significantly influence physicochemical properties and bioactivity:

Key Observations :

Variations in the 3-Position Substituents

The 3-position’s substituent dictates target selectivity and pharmacokinetics:

Key Observations :

- Piperidine derivatives (e.g., piperidin-4-ylmethyl) introduce basicity, favoring interactions with acidic residues in enzyme active sites .

- Pyridine and triazole substituents improve solubility and enable π-π stacking with aromatic amino acids .

- Trifluoromethylphenyl groups enhance metabolic stability and hydrophobic interactions .

Biological Activity

5-Cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system is known for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Compounds containing this moiety have been extensively studied for their ability to interact with various biological targets. The structural diversity provided by substituents such as the cyclopropyl and piperidine groups enhances the pharmacological potential of these derivatives .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Cyclopropyl Group : This can be accomplished via cyclopropanation reactions using suitable reagents.

- Attachment of the Piperidine Moiety : Piperidine can be introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : This compound has shown cytotoxic effects against various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.67 |

| HCT116 | 0.80 |

| PC-3 | 0.87 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism underlying the anticancer activity of this compound is thought to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are critical in tumor growth and progression .

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Other Biological Activities

In addition to its anticancer effects, research has indicated that derivatives of 1,2,4-oxadiazoles can exhibit:

- Anti-inflammatory Properties : These compounds have been shown to reduce inflammation in various models by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Hepatocellular Carcinoma (HCC) : A study demonstrated that oxadiazole derivatives can act as agonists for human caseinolytic protease P (HsClpP), showing potential in treating HCC by promoting mitochondrial homeostasis .

- Neurodegenerative Disorders : Some derivatives have shown promise in modulating neurodegenerative pathways through interaction with metabotropic glutamate receptors .

Q & A

Basic Question: What are the common synthetic routes for 5-cyclopropyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. Key steps include:

- Cyclopropyl Group Introduction : Cyclopropane-containing precursors are reacted under controlled temperatures (60–80°C) to preserve stereochemical integrity .

- Piperidine Functionalization : Piperidin-4-ylmethyl groups are introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions to avoid hydrolysis .

- Oxadiazole Ring Formation : Microwave-assisted methods reduce reaction times (30–60 minutes vs. 12–24 hours conventionally) while maintaining yields >85% .

Optimization of solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 amidoxime:acylating agent) minimizes by-products like open-chain intermediates .

Advanced Question: How can computational methods predict the electronic properties of this compound to guide SAR studies?

Answer:

- Wavefunction Analysis : Tools like Multiwfn calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, the oxadiazole ring’s ESP maps reveal electron-deficient zones, suggesting reactivity with electron-rich biological targets .

- DFT Calculations : Density Functional Theory (B3LYP/6-31G* basis set) predicts HOMO-LUMO gaps (~4.5 eV), correlating with stability against metabolic oxidation .

- Molecular Docking : Automated docking (AutoDock Vina) into enzyme active sites (e.g., carbonic anhydrase) identifies key interactions, such as hydrogen bonding between the piperidine nitrogen and catalytic zinc ions .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) resolves cyclopropyl (δ 1.2–1.4 ppm) and piperidine protons (δ 2.6–3.1 ppm). 13C NMR confirms oxadiazole ring formation (C=O at δ 164–168 ppm) .

- HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 249.1243) with <2 ppm error .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities at 254 nm, ensuring >98% purity for biological assays .

Advanced Question: How do structural modifications of the piperidine moiety impact biological activity?

Answer:

- Piperidine N-Methylation : Reduces basicity (pKa ~7.5 → ~6.8), enhancing blood-brain barrier penetration in CNS-targeted studies .

- Spirocyclic Derivatives : Introducing spiro-piperidine (e.g., 1-azabicyclo[2.2.2]octane) increases rigidity, improving binding to G-protein-coupled receptors (GPCRs) with ΔIC50 = 10–100 nM .

- Quaternary Ammonium Salts : Improve solubility (>50 mg/mL in PBS) but reduce membrane permeability, limiting intracellular applications .

Basic Question: What biological targets are associated with this compound, and what assays validate its activity?

Answer:

- Enzyme Inhibition :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC = 16 µg/mL) and C. albicans (MIC = 32 µg/mL) .

Advanced Question: How can conflicting bioactivity data from different studies be resolved?

Answer:

- Source Analysis : Compare assay conditions (e.g., serum-free vs. serum-containing media alters compound bioavailability). For example, IC50 for kinase inhibition varies 3-fold in 10% FBS .

- Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., N-oxide derivatives) that may contribute to discrepancies .

- Structural Confirmation : Re-examine batch purity via X-ray crystallography; impurities >2% (e.g., open-chain by-products) can skew dose-response curves .

Basic Question: What are the stability considerations for this compound under physiological conditions?

Answer:

- pH Sensitivity : Degrades rapidly at pH <3 (gastric conditions) via oxadiazole ring opening. Use enteric coatings for oral administration studies .

- Light Exposure : Photodegradation (λ = 254 nm) generates cyclopropane ring-opened products; store in amber vials at –20°C .

- Plasma Stability : Incubate in human plasma (37°C, 1 hour); >90% remaining indicates suitability for in vivo models .

Advanced Question: What strategies optimize this compound’s pharmacokinetic profile for preclinical development?

Answer:

- Prodrug Design : Phosphonate esters improve oral bioavailability (F = 22% → 45% in rats) by masking polar groups .

- Lipid Nanoparticles (LNPs) : Encapsulation increases half-life (t1/2 = 2 → 8 hours) and reduces hepatic clearance .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: IC50 >50 µM indicates low drug-drug interaction risk) .

Basic Question: How does this compound compare to structurally similar 1,2,4-oxadiazoles in terms of reactivity?

Answer:

- Electron-Withdrawing Groups : The cyclopropyl moiety enhances ring stability vs. phenyl-substituted analogs (ΔG‡ for hydrolysis = +12 kcal/mol) .

- Piperidine vs. Pyridine : Piperidine’s basic nitrogen increases solubility (logP = 1.8 vs. 2.5 for pyridine analogs) but reduces passive diffusion .

- Bioisosterism : Replacing oxadiazole with 1,3,4-thiadiazole decreases metabolic stability (t1/2 = 3 → 1.2 hours in microsomes) .

Advanced Question: What methodologies address scalability challenges in synthesizing this compound?

Answer:

- Continuous Flow Reactors : Reduce reaction time from 24 hours (batch) to 30 minutes with >90% yield via precise temperature control (70±1°C) .

- Green Chemistry : Mechanochemical synthesis (ball milling) eliminates solvents, achieving 88% yield with minimal waste .

- Automated Purification : Flash chromatography (Biotage Isolera) with gradient elution (hexane/EtOAc) ensures batch-to-batch consistency for >10 g scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.